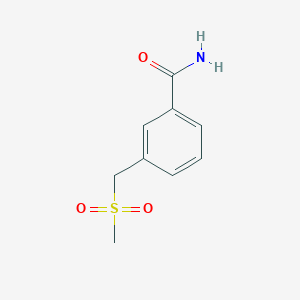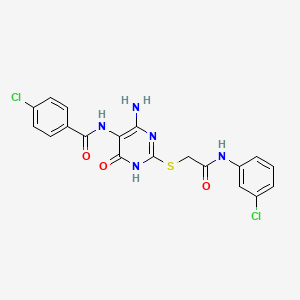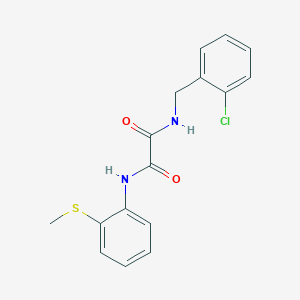
3-((Methylsulfonyl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “3-((Methylsulfonyl)methyl)benzamide” has been reported in the literature. For instance, a study discusses the design and synthesis of novel methylsulfonyl indole-benzimidazoles . Another study reports the synthesis of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides .Aplicaciones Científicas De Investigación
Class III Antiarrhythmic Activity
3-((Methylsulfonyl)methyl)benzamide and its derivatives have been studied for their potential in treating arrhythmias. Specifically, compounds with a 2-aminobenzimidazole group, such as WAY-123,398, have shown potent Class III antiarrhythmic activity. These compounds are effective in prolonging the action potential duration without affecting conduction, making them promising candidates for arrhythmia treatment (Ellingboe et al., 1992).
Cardiac Electrophysiological Activity
Research has also focused on the cardiac electrophysiological properties of N-substituted imidazolylbenzamides or benzene-sulfonamides, including derivatives of this compound. These compounds have been compared to sematilide, a selective class III agent, and have shown promise in in vitro and in vivo models of reentrant arrhythmias (Morgan et al., 1990).
Electrochemical Studies
The electrochemical behavior of related compounds, like Indapamide, which contains a similar sulfonamide group, has been explored. Such studies provide insights into the oxidation processes of these compounds, which can be vital for understanding their metabolic pathways and potential applications in drug development (Legorburu et al., 1996).
Catalysis in Organic Synthesis
Sulfonic acid functionalized imidazolium salts, related to the this compound structure, have been employed as catalysts in the synthesis of benzimidazoles. These catalytic systems demonstrate the potential of sulfonamide-based compounds in facilitating organic reactions under environmentally friendly conditions (Khazaei et al., 2011).
Crystallographic Studies
Crystallographic analysis of related compounds, such as N-[4-(Ethylsulfamoyl)phenyl]acetamide, provides valuable information about the structural and conformational aspects of sulfonamide derivatives. Such studies are essential for understanding the molecular interactions and stability of these compounds (Rehman et al., 2011).
Photochemical Reactions
The methylsulfonyl group, a key feature of this compound, plays a critical role in photochemically induced radical reactions. These reactions are significant in organic chemistry for the construction of complex molecular architectures (Gong et al., 2018; Amaoka et al., 2014).
Pharmacology and Drug Development
Studies on compounds like GDC-0449 (vismodegib) that contain similar structural features to this compound have contributed significantly to understanding drug metabolism, absorption, distribution, and excretion in pharmacology. These studies are crucial for developing safe and effective pharmaceuticals (Yue et al., 2011).
Mecanismo De Acción
Target of Action
Similar compounds like 3-methoxybenzamide have been shown to target poly [adp-ribose] polymerase 1 (parp1) in humans . PARP1 plays a crucial role in DNA repair and genomic stability .
Mode of Action
Amides, in general, can undergo hydrolysis in the presence of added acid or base . In living cells, this process is catalyzed by enzymes .
Biochemical Pathways
It’s important to note that any compound interacting with parp1 would likely influence dna repair pathways .
Pharmacokinetics
Pharmacokinetics generally refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
Compounds that interact with parp1 could potentially influence dna repair processes and genomic stability .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can generally influence the action of a compound .
Propiedades
IUPAC Name |
3-(methylsulfonylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-14(12,13)6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFQJMYUKMEXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=CC=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2889274.png)
![(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2889276.png)
![2-Amino-4-cyclohexyl-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2889278.png)
![2-[4-(Methoxycarbonyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B2889279.png)


![2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2889282.png)
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2889283.png)


![4-(Chloromethyl)-2-[(4-fluorophenoxy)methyl]-1,3-thiazole](/img/structure/B2889290.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2889292.png)
![N-(3-acetamidophenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2889296.png)

